molecular formula C16H17NO6 B4947022 1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene

1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene

Cat. No.: B4947022
M. Wt: 319.31 g/mol
InChI Key: RHSTWKNQFGJUEV-UHFFFAOYSA-N
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Description

1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene is an organic compound with the molecular formula C16H17NO6. It is characterized by the presence of methoxy groups and a nitrophenoxy ethoxy substituent on a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1,3-dimethoxybenzene with 2-(4-nitrophenoxy)ethanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological pathways. The compound’s methoxy and ethoxy groups may also play a role in its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene is unique due to the presence of both methoxy and nitrophenoxy ethoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-20-14-4-3-5-15(21-2)16(14)23-11-10-22-13-8-6-12(7-9-13)17(18)19/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSTWKNQFGJUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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